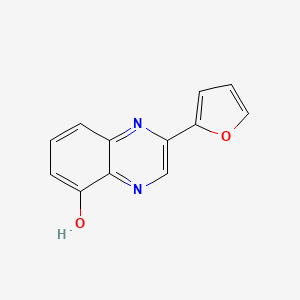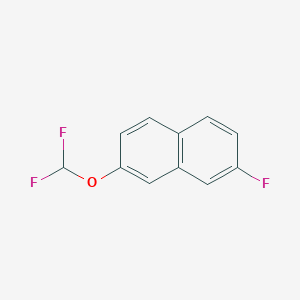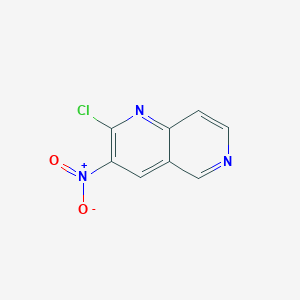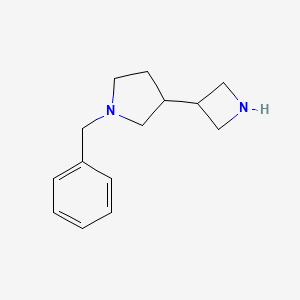
N-1-Indanylacetoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-Indanylacetoacetamid ist eine chemische Verbindung mit der Summenformel C13H15NO2 und einem Molekulargewicht von 217,27 g/mol Es ist bekannt für seine einzigartige Struktur, die eine Indanyl-Gruppe umfasst, die an eine Acetoacetamid-Einheit gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-1-Indanylacetoacetamid beinhaltet typischerweise die Reaktion von Indanon mit Acetoacetamid unter bestimmten Bedingungen. Eine gängige Methode umfasst die Kondensation von Indanon mit Acetoacetamid in Gegenwart einer Base wie Natriumethanolat. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Obwohl detaillierte industrielle Produktionsverfahren für N-1-Indanylacetoacetamid nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, umfassen, um höhere Ausbeuten und Reinheit im industriellen Maßstab zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-1-Indanylacetoacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole).
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxo-Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen, abhängig von dem verwendeten Nukleophil .
Wissenschaftliche Forschungsanwendungen
N-1-Indanylacetoacetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.
Biologie: Es kann in der Untersuchung von Enzymwirkungen und als potenzieller Inhibitor spezifischer biologischer Wege verwendet werden.
Medizin: Die Forschung untersucht derzeit seine potenziellen therapeutischen Anwendungen, einschließlich seiner Verwendung als Vorläufer für die Entwicklung von Medikamenten.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-1-Indanylacetoacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Obwohl detaillierte Mechanismen nicht vollständig geklärt sind, wird angenommen, dass es mit Enzymen und Rezeptoren interagiert, möglicherweise ihre Aktivität hemmt oder moduliert. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig von dem spezifischen Ziel und dem beteiligten Signalweg .
Wirkmechanismus
The mechanism of action of N-1-Indanylacetoacetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-1-Indanylacetamid: Ähnlich in der Struktur, aber es fehlt die Acetoacetat-Einheit.
N-1-Indanylpropionamid: Ähnlich in der Struktur, aber es besitzt eine Propionamid-Gruppe anstelle von Acetoacetamid.
N-1-Indanylbutyramid: Ähnlich in der Struktur, aber es besitzt eine Butyramid-Gruppe anstelle von Acetoacetamid.
Einzigartigkeit
N-1-Indanylacetoacetamid ist aufgrund seiner spezifischen Kombination der Indanyl- und Acetoacetamid-Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-1-yl)-3-oxobutanamide |
InChI |
InChI=1S/C13H15NO2/c1-9(15)8-13(16)14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12H,6-8H2,1H3,(H,14,16) |
InChI-Schlüssel |
XEZMBOWHDAPPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)



![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)


![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)

